UltraNitroCat

説明

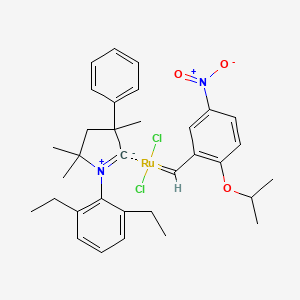

UltraNitroCat is a chemical compound with the CAS number 2106819-64-9 . It is also known by the synonym [1- (2,6-Diethylphenyl)-3,5,5-trimethyl-3-phenylpyrrolidin-2-yl] (2-isopropoxy-5-nitrobenzylidene)ruthenium (II) Chloride . It is used as a catalyst and is efficient in macrocyclization . The reactions can be run at temperatures between 30 to 85 °C .

Chemical Reactions Analysis

UltraNitroCat is used in various chemical reactions. It is particularly efficient in macrocyclization . The reaction solvents compatible with UltraNitroCat include toluene, ethyl acetate, dimethylcarbonate, and CPME (cyclopentyl methyl ether) .

Physical And Chemical Properties Analysis

UltraNitroCat is a solid at 20 degrees Celsius . It appears as a green to dark green powder or crystal . It should be stored under inert gas at a temperature between 0-10°C . It is air sensitive and heat sensitive .

科学的研究の応用

Macrocyclization Reactions

UltraNitroCat is highly efficient in macrocyclization reactions. These reactions involve the formation of large cyclic compounds (macrocycles) from smaller precursors. Researchers use UltraNitroCat to synthesize complex molecules with specific ring sizes. The catalyst operates effectively at temperatures ranging from 30 to 85 °C. Compatible solvents include toluene, ethyl acetate, dimethylcarbonate, and CPME (cyclopentyl methyl ether) .

Electrocatalysis for Protein Assays

In scientific studies, UltraNitroCat has found application in the development of nanocatalyst-based assays. For instance, a study by Das, Aziz, and Yang (2006) demonstrated an electrochemical assay for proteins using a gold-nanocatalyst. This method enhances sensitivity through catalytic and chemical reduction processes. UltraNitroCat’s unique properties contribute to its effectiveness in such applications .

Fuel Cell Electrocatalysis

Fuel cells are promising energy conversion devices. UltraNitroCat participates in fuel cell electrocatalysis, where it facilitates the oxygen reduction reaction (ORR) at the cathode. By promoting ORR, UltraNitroCat improves fuel cell efficiency and performance. Researchers continue to explore its potential in clean energy technologies .

Organic Synthesis and Ring-Closing Metathesis

UltraNitroCat plays a vital role in ring-closing metathesis (RCM) reactions. RCM is a powerful tool for constructing cyclic structures. Researchers utilize UltraNitroCat to form carbon-carbon double bonds within a ring, leading to diverse organic compounds. Its compatibility with various solvents makes it a versatile choice for RCM .

Catalytic Hydrogenation

Hydrogenation reactions involve the addition of hydrogen to unsaturated compounds. UltraNitroCat serves as a catalyst in hydrogenation processes, enabling the reduction of functional groups. Researchers employ it to selectively hydrogenate specific bonds, yielding valuable intermediates and final products .

Cross-Coupling Reactions

UltraNitroCat contributes to cross-coupling reactions, a fundamental strategy in organic synthesis. These reactions connect two distinct molecules through a bond-forming process. Researchers have successfully employed UltraNitroCat in coupling reactions, expanding the toolbox for creating complex organic molecules .

作用機序

Target of Action

UltraNitroCat is primarily used as a hydrogenation catalyst . Its primary targets are organic compounds that undergo hydrogenation reactions. The role of UltraNitroCat is to facilitate these reactions, making them more efficient and effective .

Mode of Action

UltraNitroCat interacts with its targets by accelerating the rate of hydrogenation reactions . It does this by providing a platform for the reactants to come together, reducing the energy required for the reaction to occur . This results in a faster reaction rate and a higher yield of the desired product .

Biochemical Pathways

It is known to be efficient in macrocyclization . Macrocyclization is a chemical reaction that forms a large cyclic structure from smaller subunits. This process is crucial in the synthesis of many biologically active compounds .

Pharmacokinetics

Instead, it facilitates reactions in a controlled environment outside of the body .

Result of Action

The molecular and cellular effects of UltraNitroCat’s action are largely dependent on the specific reactions it catalyzes. In general, it enables the formation of new compounds through hydrogenation and macrocyclization reactions . These new compounds can have various effects depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of UltraNitroCat can be influenced by various environmental factors. These include temperature, solvent compatibility, and storage conditions . For example, reactions involving UltraNitroCat can be run at temperatures ranging from 30 to 85 °C . Additionally, it is compatible with several reaction solvents including toluene, ethyl acetate, dimethylcarbonate, and CPME (cyclopentyl methyl ether) . Proper storage of UltraNitroCat is also crucial for maintaining its stability and effectiveness .

特性

IUPAC Name |

dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N.C10H11NO3.2ClH.Ru/c1-6-18-12-11-13-19(7-2)21(18)24-17-23(5,16-22(24,3)4)20-14-9-8-10-15-20;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h8-15H,6-7,16H2,1-5H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJIUMJRUUMBIS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)[N+]2=[C-]C(CC2(C)C)(C)C3=CC=CC=C3.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40Cl2N2O3Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl]pentanamide](/img/structure/B3028394.png)

![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B3028415.png)

![tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate](/img/structure/B3028417.png)